molecular formula C24H21NO3 B594070 3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid CAS No. 1320363-49-2

3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Katalognummer: B594070
CAS-Nummer: 1320363-49-2
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: BYIVGHIYNFQIJX-NZLXMSDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4,4-Tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a deuterated indole derivative featuring a pentanoic acid backbone with deuterium atoms at the 3,3,4,4 positions. Its structure comprises a naphthalene-1-carbonyl group attached to the indole ring, which is linked via a pentanoic acid chain. The deuterium substitution is strategically incorporated to enhance metabolic stability, a common approach in drug design to prolong half-life and reduce first-pass metabolism . This compound’s design likely draws inspiration from indole-based aldose reductase inhibitors (ARIs) like lidorestat, which share structural motifs such as the indol-1-yl acetic acid framework .

Eigenschaften

IUPAC Name

3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIVGHIYNFQIJX-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016555
Record name 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic-3,3,4,4-d4 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320363-49-2
Record name 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic-3,3,4,4-d4 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Indole Functionalization

The indole ring is acylated at the 3-position using naphthalene-1-carbonyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl3) or boron trifluoride (BF3) catalyzes the reaction in anhydrous dichloromethane at 0–25°C.

Alkylation of the Indole Nitrogen

The nitrogen at the 1-position of the indole is alkylated with 5-bromopentanoic acid. This step employs a base such as sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the indole nitrogen, facilitating nucleophilic substitution.

Carboxylic Acid Activation and Purification

The pentanoic acid sidechain is purified via acid-base extraction, with final characterization using LC-MS/MS to confirm the molecular ion at m/z 371.4 [M+H]+.

Deuterium Incorporation Strategies

Deuteration at the 3,3,4,4 positions of the pentanoic acid chain is achieved through isotopic exchange or deuterated reagent utilization. Key methods include:

Deuteration via Acid-Catalyzed Exchange

Deuterium is introduced using deuterated solvents (e.g., D2O) and acids (e.g., DCl or CF3CO2D). The reaction targets the β- and γ-hydrogens of the pentanoic acid chain under reflux conditions (80–100°C) for 12–24 hours. This method achieves ~95% deuteration efficiency but risks side reactions at the indole or naphthalene groups.

Reductive Deuteration with Deuterated Reducing Agents

Deuterated sodium borohydride (NaBD4) or lithium aluminum deuteride (LiAlD4) reduces ketone intermediates in the pentanoic acid chain. For example, a ketone precursor at the 3-position is treated with NaBD4 in THF at 0°C, selectively introducing deuterium at the 3,3,4,4 positions.

Use of Deuterated Building Blocks

Pre-deuterated pentanoic acid derivatives, such as 3,3,4,4-tetradeuteriopentanedioic acid, are coupled to the indole-naphthalene carbonyl core. This approach employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichlorfuran.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Solvents : Tetrahydrofuran (THF), deuterated chloroform (CDCl3), and dimethylformamide (DMF) are used to balance reactivity and isotopic stability.

  • Temperature : Lower temperatures (0–25°C) minimize deuterium loss, while higher temperatures (80–100°C) accelerate exchange reactions.

Catalysts and Additives

  • Acid Catalysts : Trifluoroacetic acid (TFA) or sulfuric acid (D2SO4) enhances proton-deuterium exchange rates.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves solubility in biphasic systems (e.g., D2O/THF).

Analytical Validation of Deuteration

Mass Spectrometry (MS)

LC-MS/MS analysis confirms deuterium incorporation by comparing isotopic patterns. The deuterated compound shows a mass shift of +4 Da compared to the non-deuterated analogue (m/z 375.5 vs. 371.4).

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals the absence of protons at the 3,3,4,4 positions, while ²H NMR detects deuterium signals at δ 1.5–2.5 ppm.

Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Isotopic ScramblingUse aprotic solvents and low temperatures to minimize H/D exchange.
Side Reactions at the Indole CoreProtect reactive sites with tert-butyldimethylsilyl (TBS) groups during deuteration.
Incomplete DeuterationIterative exchange cycles with fresh D2O or LiAlD4.

Industrial-Scale Synthesis

Large-scale production employs continuous-flow reactors to enhance deuteration efficiency. For example, a mixture of the non-deuterated precursor and D2O is pumped through a Pd/C-packed column at 100°C, achieving >99% deuterium incorporation in <1 hour .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: : JWH 018 N-Pentansäure-Metabolit-d4 wird in der analytischen Chemie als interner Standard zur Quantifizierung des JWH 018 N-Pentansäure-Metaboliten verwendet. Dies hilft bei der genauen Messung und Analyse der Verbindung in verschiedenen Proben.

Biologie und Medizin: : In der biologischen und medizinischen Forschung wird die Verbindung verwendet, um den Metabolismus und die Pharmakokinetik von JWH 018 zu untersuchen. Sie hilft dabei, zu verstehen, wie die Ausgangssubstanz im Körper verarbeitet wird und welche potenziellen Auswirkungen ihre Metaboliten haben.

Industrie: : Die Verbindung wird auch in der forensischen Toxikologie verwendet, um das Vorhandensein von JWH 018-Metaboliten in biologischen Proben nachzuweisen und zu quantifizieren. Dies ist besonders nützlich bei Drogentests und -überwachung.

Wirkmechanismus

JWH 018 N-Pentansäure-Metabolit-d4 wirkt als schwach selektiver Agonist des peripheren Cannabinoid-Rezeptors (CB2). Ein Agonist ist eine Substanz, die eine physiologische Reaktion auslöst, wenn sie mit einem Rezeptor kombiniert wird. In diesem Fall bindet der Metabolit an den CB2-Rezeptor und aktiviert ihn, was zu einer Reihe von Veränderungen in der Zelle führt. Die Verbindung ist aus dem Aminoalkylindol WIN 55,212-2 abgeleitet und hat eine Bindungsaffinität sowohl für CB1- als auch für CB2-Rezeptoren.

Wissenschaftliche Forschungsanwendungen

Chemistry: : JWH 018 N-pentanoic acid metabolite-d4 is used as an internal standard in analytical chemistry for the quantification of JWH 018 N-pentanoic acid metabolite. This helps in accurate measurement and analysis of the compound in various samples .

Biology and Medicine: : In biological and medical research, the compound is used to study the metabolism and pharmacokinetics of JWH 018. It helps in understanding how the parent compound is processed in the body and the potential effects of its metabolites .

Industry: : The compound is also used in forensic toxicology to detect and quantify the presence of JWH 018 metabolites in biological samples. This is particularly useful in drug testing and monitoring .

Wirkmechanismus

JWH 018 N-pentanoic acid metabolite-d4 acts as a mildly selective agonist of the peripheral cannabinoid (CB2) receptor. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to a series of changes in the cell. The compound is derived from the aminoalkylindole WIN 55,212-2 and has a binding affinity for both CB1 and CB2 receptors .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound’s closest structural analogues include:

Compound Key Structural Features Deuterium Substitution Biological Relevance Reference
5-[3-(Naphthalene-1-carbonyl)indol-1-yl]pentanoic acid Non-deuterated version of the target compound None Potential ARI activity (inferred from indole-based ARIs)
Lidorestat Indol-1-yl acetic acid derivative None Aldose reductase inhibitor (IC₅₀ ~ low nM)
5-[3-(Cyclohexylamino-2-oxoethyl)indol-1-yl]pentanoic acid Indole-pentanoic acid with cyclohexylamide substituent None Synthetic cannabinoid metabolite; structural similarity in indole-acid linkage
(R)-Boc-4-amino-5-(1H-indol-3-yl)pentanoic acid Boc-protected amino-pentanoic acid chain None Intermediate for peptide/protein conjugation

Key Structural Differences :

  • Deuterium Substitution: The target compound’s deuterated pentanoic acid chain reduces metabolic degradation compared to non-deuterated analogues like lidorestat or 5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid .
  • Naphthalene-Carbonyl Group : Unlike lidorestat’s simpler acetic acid moiety, the naphthalene-carbonyl group may enhance π-π stacking interactions with hydrophobic enzyme pockets, as seen in PPAR ligands with aromatic substituents .
Pharmacological Activity
  • Aldose Reductase Inhibition: Lidorestat (IC₅₀ ~ 3 nM) demonstrates high efficacy as an ARI .
  • Metabolic Stability: Deuterated compounds typically exhibit 2–10× longer half-lives than non-deuterated versions due to reduced CYP450-mediated oxidation. For example, deutetrabenazine (a deuterated VMAT2 inhibitor) shows prolonged activity compared to its non-deuterated counterpart .
Physicochemical Properties
  • Solubility: The naphthalene group may reduce aqueous solubility compared to lidorestat’s simpler structure, but the pentanoic acid chain (pKa ~ 4.5) ensures ionization at physiological pH, enhancing bioavailability.
  • Lipophilicity : LogP values for naphthalene-containing compounds (e.g., 3.5–4.0) are higher than lidorestat (LogP ~ 2.8), suggesting improved membrane permeability .

Biologische Aktivität

3,3,4,4-Tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a deuterated analog of a compound related to synthetic cannabinoids. This compound is primarily used as an internal standard in analytical chemistry and forensic toxicology. Its unique isotopic labeling allows for enhanced accuracy in quantifying substances in complex biological matrices.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H22D4N2O2
  • Molecular Weight : 342.48 g/mol
  • CAS Number : 1320363-49-2

The presence of deuterium (D) atoms in the structure provides stability and reduces the likelihood of metabolic degradation, which is critical for its application as an internal standard.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated nature. Deuterated compounds typically exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to:

  • Reduced Clearance Rates : The incorporation of deuterium can slow down metabolic processes.
  • Increased Half-Life : This results in prolonged effects in biological systems.

These properties make it particularly useful for analytical purposes where precise measurement is essential.

Case Studies

  • Forensic Toxicology Applications : In a study examining the metabolism of synthetic cannabinoids, this compound was used as an internal standard to improve the quantification accuracy of metabolites in urine samples. The results indicated that the deuterated standard provided consistent recovery rates across various concentrations.
  • Analytical Chemistry : A comparative analysis involving mass spectrometry highlighted that the use of deuterated standards like this compound significantly enhances the reliability of quantitative analyses in complex matrices, such as blood or tissue samples from cannabinoid users.

Data Tables

PropertyValue
Molecular Weight342.48 g/mol
CAS Number1320363-49-2
SolubilitySoluble in organic solvents
StabilityStable under inert conditions

Q & A

Basic: What synthetic methodologies are optimal for incorporating deuterium at the 3,3,4,4 positions of the pentanoic acid backbone?

Answer:
Deuterium incorporation typically employs deuterated reagents (e.g., D₂O, deuterated acetic acid) or catalytic deuteration. For example, Pd-catalyzed hydrogen-deuterium exchange under controlled conditions (e.g., Pd/C with D₂ gas) can selectively deuterate aliphatic carbons. Reaction optimization should include:

  • Deuterium source purity : ≥99% D₂O or deuterated solvents to minimize isotopic dilution .
  • Catalyst selection : Pd(hfacac)₂ or Pd/C for efficient H/D exchange in aliphatic chains .
  • Reaction monitoring : NMR spectroscopy (e.g., disappearance of proton signals at 3,3,4,4 positions) to confirm deuteration efficiency .

Basic: How can NMR and mass spectrometry (MS) distinguish the deuterated compound from its non-deuterated analog?

Answer:

  • NMR :
    • ¹H NMR : Absence of signals at δ 2.3–2.7 ppm (corresponding to CH₂ groups at 3,3,4,4 positions) confirms deuteration. Residual protons may appear as singlets due to reduced splitting .
    • ²H NMR : Peaks at deuterated positions validate isotopic incorporation.
  • MS :
    • High-resolution MS (HRMS) : A mass increase of 4 Da (4 × deuterium) compared to the non-deuterated compound.
    • Isotopic pattern analysis : Reduced natural abundance of [M+1] and [M+2] peaks due to deuterium’s lower natural abundance .

Basic: What is the rationale for deuterium labeling in pharmacokinetic or metabolic studies of this compound?

Answer:
Deuterium’s kinetic isotope effect (KIE) slows metabolic oxidation (e.g., CYP450-mediated), prolonging half-life and enabling:

  • Metabolic pathway tracing : Use LC-MS/MS to track deuterium retention in metabolites .
  • Reduced toxicity : By delaying reactive metabolite formation, as seen in naphthalene derivatives .
  • Dosage optimization : Compare AUC (area under the curve) of deuterated vs. non-deuterated forms in animal models .

Advanced: How can researchers design in vivo metabolic studies to assess deuterium’s impact on bioavailability?

Answer:

  • Isotope tracing : Administer equimolar doses of deuterated and non-deuterated compounds to rodents. Collect plasma, liver, and urine samples at timed intervals.
  • Analytical workflow :
    • Sample preparation : Protein precipitation with acetonitrile, followed by SPE (solid-phase extraction) for metabolite isolation .
    • LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for deuterium loss in metabolites (e.g., hydroxylation at deuterated positions) .
    • Data analysis : Compare metabolic half-lives using non-compartmental pharmacokinetic models (e.g., Phoenix WinNonlin) .

Advanced: What computational strategies predict the deuterium isotope effect on target binding affinity?

Answer:

  • Molecular dynamics (MD) simulations :
    • Parameterize deuterium using modified bond lengths (C-D: 1.09 Å vs. C-H: 1.08 Å) and vibrational frequencies.
    • Simulate binding to targets (e.g., enzymes, receptors) with AMBER or CHARMM force fields .
  • Free energy perturbation (FEP) : Calculate ΔΔG for deuterated vs. non-deuterated forms to predict KIE on binding .
  • Validation : Correlate computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Advanced: How can contradictory data on biological activity between deuterated and non-deuterated forms be resolved?

Answer:

  • Source identification :
    • Synthetic purity : Confirm deuteration efficiency via ²H NMR and HRMS to rule out incomplete labeling .
    • Metabolic interference : Test for off-target effects using CYP450 inhibition assays (e.g., fluorogenic Vivid® substrates) .
  • Experimental redesign :
    • Dose normalization : Adjust doses based on molarity rather than mass to account for isotopic mass differences.
    • Controlled conditions : Use deuterium-free solvents and matrices in cell-based assays to prevent isotopic exchange .

Advanced: What analytical challenges arise in quantifying environmental persistence of the deuterated compound?

Answer:

  • Detection limits :
    • GC-MS : Use electron capture negative ionization (ECNI) for enhanced sensitivity to deuterated fragments .
    • Isotope dilution : Spike samples with ¹³C-labeled internal standards to correct for matrix effects .
  • Degradation studies :
    • Photolysis : Expose to UV light (254 nm) and monitor deuterium retention via HRMS.
    • Hydrolysis : Compare half-lives in D₂O vs. H₂O to assess isotopic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.